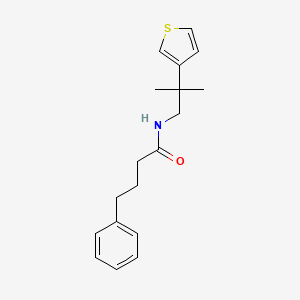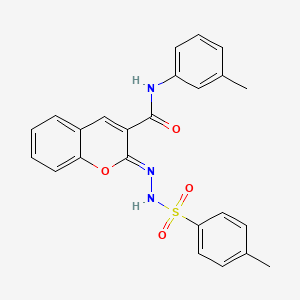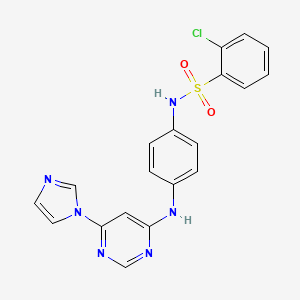
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one, also known as SQ1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of quinazolinones, which are known for their diverse biological activities. SQ1 has been found to possess several unique properties that make it a promising candidate for further investigation.
Scientific Research Applications
Flavor and Fragrance Chemistry
The onion-like aroma compound 3-sulfanyl-3-methylbutan-1-ol and its isomer, 2-sulfanyl-3-methylbutan-1-ol , have been identified in fresh beer using gas chromatography–olfactometry (GC-O), gas chromatography–pulsed flame photometric detection (GC-PFPD), and gas chromatography–mass spectrometry (GC-MS) techniques . These sulfur-containing compounds contribute to the characteristic aroma of beer. Researchers continue to explore their roles in flavor development and sensory perception.
Beer Aging and Quality
The same 3-sulfanyl-3-methylbutan-1-ol compound has also been detected in aged beers. Understanding its formation during beer aging provides insights into the maturation process and contributes to quality control in brewing . Investigating the impact of this compound on beer flavor stability and shelf life remains an active area of research.
Medicinal Chemistry
Quinazolinone derivatives, including 2-sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one, exhibit diverse biological activities. Researchers explore their potential as antitumor agents, kinase inhibitors, and anti-inflammatory compounds . The unique sulfur-containing side chain may play a crucial role in modulating their interactions with biological targets.
properties
IUPAC Name |
3-(2-sulfanylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-9-7-3-1-2-4-8(7)11-10(15)12(9)5-6-14/h1-4,14H,5-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDZUAGLHKAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)
![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2427772.png)


![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)
